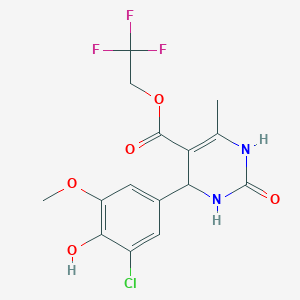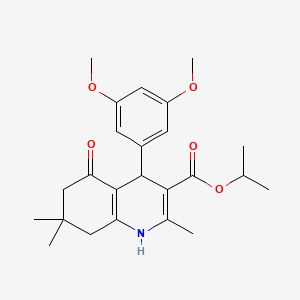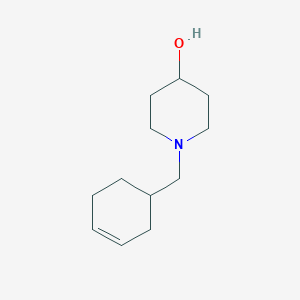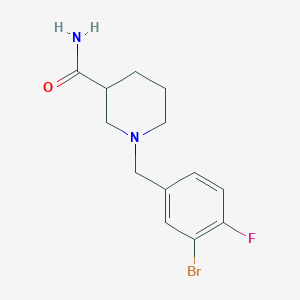![molecular formula C15H15BrN2O3S B4969358 2-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4969358.png)
2-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves the reaction of 6-bromo-1,3-benzothiazole with cyclohexanecarboxylic acid under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability . The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzothiazole compounds .
Wissenschaftliche Forschungsanwendungen
2-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The bromine atom and cyclohexane carboxylic acid group may also play a role in modulating the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-aminobenzothiazole: Shares the benzothiazole ring and bromine atom but lacks the cyclohexane carboxylic acid group.
4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Contains a similar benzothiazole ring with bromine and fluorine atoms but differs in the functional groups attached.
Uniqueness
2-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to the presence of both the benzothiazole ring and the cyclohexane carboxylic acid group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-8-5-6-11-12(7-8)22-15(17-11)18-13(19)9-3-1-2-4-10(9)14(20)21/h5-7,9-10H,1-4H2,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGFHDLSIVONRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969290.png)
![3-(1H-benzimidazol-2-yl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4969297.png)

![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)


![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![N-[3-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B4969327.png)
![ETHYL 3-OXO-5,7-DIPHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B4969332.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4969337.png)

![N-(4-CHLOROPHENYL)-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4969353.png)

![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
